molecular formula C11H7ClFNO B15323381 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile

1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile

Cat. No.: B15323381
M. Wt: 223.63 g/mol
InChI Key: BHMAQRSALVFAIY-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound that features a cyclobutane ring substituted with a 2-chloro-4-fluorophenyl group, a carbonitrile group, and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-4-fluoroacetophenone and cyclobutanone.

    Formation of Intermediate: The 2-chloro-4-fluoroacetophenone undergoes a nucleophilic addition reaction with cyclobutanone in the presence of a base such as sodium hydride or potassium tert-butoxide.

    Cyclization: The intermediate formed undergoes cyclization to form the cyclobutane ring.

    Introduction of Carbonitrile Group: The carbonitrile group is introduced through a reaction with cyanogen bromide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes:

    Scaling Up: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound may:

    Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

    Interact with Receptors: Modulate receptor activity by binding to receptor sites.

    Affect Signaling Pathways: Influence cellular signaling pathways by interacting with key proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-fluorophenylboronic acid
  • 2-Chloro-4-fluorophenol
  • Ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate

Uniqueness

1-(2-Chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is unique due to its specific combination of functional groups and its cyclobutane ring structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C11H7ClFNO

Molecular Weight

223.63 g/mol

IUPAC Name

1-(2-chloro-4-fluorophenyl)-3-oxocyclobutane-1-carbonitrile

InChI

InChI=1S/C11H7ClFNO/c12-10-3-7(13)1-2-9(10)11(6-14)4-8(15)5-11/h1-3H,4-5H2

InChI Key

BHMAQRSALVFAIY-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)CC1(C#N)C2=C(C=C(C=C2)F)Cl

Origin of Product

United States

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